2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Overview
Description
Dimethyl 6-amino-5-cyano-1-phenyl-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as amino, cyano, phenyl, and thienyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-amino-5-cyano-1-phenyl-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the cyano group results in primary amines.
Scientific Research Applications
Dimethyl 6-amino-5-cyano-1-phenyl-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery.
Medicine: It is studied for its potential use in developing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-1,4-dihydro-3,4’-bipyridine-2,3’-dicarboxylate
- 2-amino-1-(4-cyanophenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Dimethyl 6-amino-5-cyano-1-phenyl-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate is unique due to its specific combination of functional groups and the presence of both phenyl and thienyl substituents on the dihydropyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
dimethyl 6-amino-5-cyano-1-phenyl-4-thiophen-2-yl-4H-pyridine-2,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-19(24)16-15(14-9-6-10-28-14)13(11-21)18(22)23(17(16)20(25)27-2)12-7-4-3-5-8-12/h3-10,15H,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZFCBXGPSMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.